

What are the chemical properties of Methyl 1H-pyrazole-4-carboxylate hydrochloride?

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Compound of Interest

Compound Name: *Methyl 1H-pyrazole-4-carboxylate hydrochloride*

Cat. No.: *B575618*

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Methyl 1H-pyrazole-4-carboxylate Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical properties of **Methyl 1H-pyrazole-4-carboxylate hydrochloride**. It includes a summary of its physicochemical characteristics, spectral data, and a review of its synthesis and reactivity. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering a consolidated source of technical information to support their work with this compound.

Chemical and Physical Properties

Methyl 1H-pyrazole-4-carboxylate hydrochloride is the hydrochloride salt of the methyl ester of 1H-pyrazole-4-carboxylic acid. The presence of the hydrochloride salt generally improves the compound's solubility in aqueous media and can enhance its stability.

Structure and Nomenclature

- IUPAC Name: **methyl 1H-pyrazole-4-carboxylate hydrochloride**
- Molecular Formula: C₅H₇ClN₂O₂
- Molecular Weight: 162.58 g/mol
- CAS Number: 181997-36-4
- Canonical SMILES: COC(=O)C1=CN=C1.Cl

Physicochemical Data

The following table summarizes the key physicochemical properties of Methyl 1H-pyrazole-4-carboxylate and its hydrochloride salt. Data for the free base is included for comparison.

Property	Methyl 1H-pyrazole-4-carboxylate	Methyl 1H-pyrazole-4-carboxylate hydrochloride	Reference(s)
Molecular Formula	C ₅ H ₆ N ₂ O ₂	C ₅ H ₇ ClN ₂ O ₂	
Molecular Weight	126.11 g/mol	162.58 g/mol	
Melting Point	145-146 °C	178-183 °C	
Boiling Point	271 °C (Predicted)	Not available	
Density	1.275 g/cm ³ (Predicted)	Not available	
pKa	11.59 ± 0.50 (Predicted)	Not available	
LogP	0.1 (Predicted)	Not available	
Appearance	White to faint yellow solid	White to off-white solid	

Solubility

Detailed quantitative solubility data for **Methyl 1H-pyrazole-4-carboxylate hydrochloride** in a range of organic solvents is not readily available in the literature. However, based on the properties of similar small molecule hydrochloride salts, a general solubility profile can be inferred:

- Water: Soluble
- Methanol: Soluble
- Ethanol: Soluble
- Dimethyl Sulfoxide (DMSO): Soluble
- Dichloromethane (DCM): Sparingly soluble to insoluble
- Ethyl Acetate: Sparingly soluble to insoluble
- Hexanes: Insoluble

It is recommended to perform solubility tests for specific applications.

Stability

The hydrochloride salt of Methyl 1H-pyrazole-4-carboxylate is expected to be more stable as a solid compared to the free base, particularly with respect to disproportionation or degradation under acidic conditions. It should be stored in a cool, dry place, away from strong oxidizing agents. For solutions, it is advisable to prepare them fresh. Long-term stability in various solvents should be determined experimentally.

Reactivity and Synthesis

The pyrazole ring is a robust aromatic system. The reactivity of Methyl 1H-pyrazole-4-carboxylate is primarily centered around the N-H of the pyrazole ring and the ester functionality. The hydrochloride salt would likely be used in reactions where a water-soluble form of the pyrazole is advantageous or to protect the pyrazole nitrogen during certain transformations.

General Reactivity

- **N-Alkylation/N-Arylation:** The nitrogen atom of the pyrazole ring can be alkylated or arylated under basic conditions.
- **Ester Hydrolysis:** The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
- **Amidation:** The ester can be converted to an amide by reaction with an amine.
- **Electrophilic Substitution:** The pyrazole ring can undergo electrophilic substitution, although the electron-withdrawing nature of the carboxylate group will influence the position of substitution.

Synthesis

Methyl 1H-pyrazole-4-carboxylate hydrochloride is typically synthesized in a two-step process starting from 1H-pyrazole-4-carboxylic acid.

Step 1: Esterification of 1H-pyrazole-4-carboxylic acid

The carboxylic acid is first converted to its methyl ester. A common method is Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride.

Step 2: Formation of the Hydrochloride Salt

The resulting Methyl 1H-pyrazole-4-carboxylate is then treated with a solution of hydrogen chloride in a suitable solvent, such as diethyl ether or methanol, to precipitate the hydrochloride salt.

Experimental Protocols

Synthesis of Methyl 1H-pyrazole-4-carboxylate

A common laboratory-scale synthesis involves the esterification of 1H-pyrazole-4-carboxylic acid.

- **Materials:** 1H-pyrazole-4-carboxylic acid, Methanol, 4M HCl in Methanol.
- **Procedure:**

- Dissolve 1H-pyrazole-4-carboxylic acid (1.0 eq) in a 4M solution of HCl in methanol.
- Stir the reaction mixture at room temperature overnight.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, remove the solvent under reduced pressure.
- Dry the resulting solid under vacuum to yield **Methyl 1H-pyrazole-4-carboxylate hydrochloride**. For the free base, a basic workup would be required.

Characterization Methods

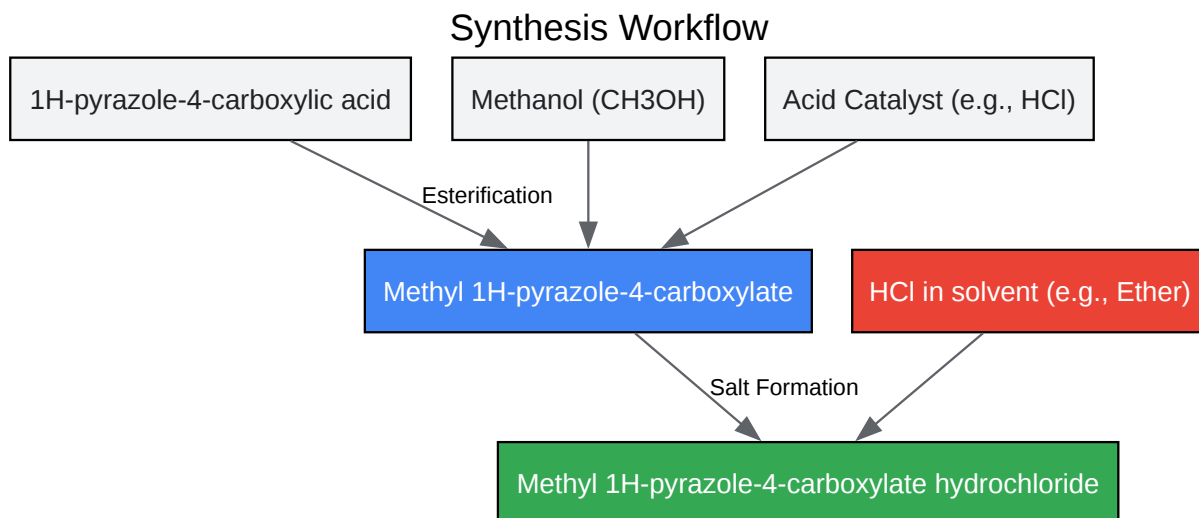
- ^1H NMR (DMSO- d_6 , 400 MHz): δ 11.62 (s, 1H, -NH), 8.09 (s, 2H, pyrazole ring-H), 3.72 (s, 3H, -OCH $_3$).
- ^{13}C NMR: Specific data for the hydrochloride salt is not readily available. For the free base, the expected chemical shifts would be in the regions of δ 160-165 (C=O), δ 130-140 (pyrazole C-H), and δ 50-55 (-OCH $_3$).

The IR spectrum of **Methyl 1H-pyrazole-4-carboxylate hydrochloride** is expected to show characteristic absorption bands for the N-H stretch (broad, centered around 3000-3400 cm^{-1}), C=O stretch of the ester (around 1700-1730 cm^{-1}), and C=N and C=C stretching of the pyrazole ring (in the 1400-1600 cm^{-1} region).

Mass spectrometry of the free base, Methyl 1H-pyrazole-4-carboxylate, would show a molecular ion peak (M^+) at m/z 126.11. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH $_3$) or the entire ester group (-COOCH $_3$).

Visualizations

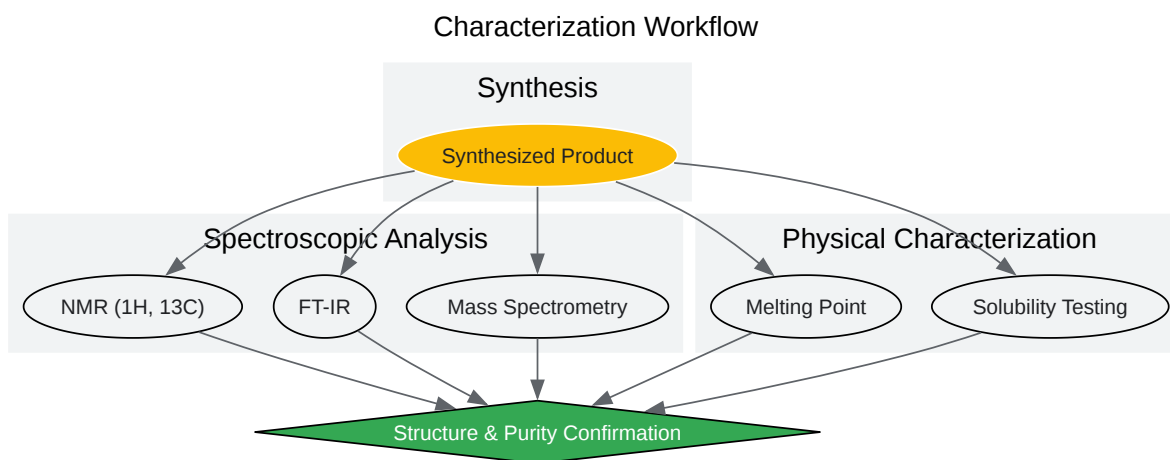
Logical Relationship of Synthesis



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Caption: Synthesis workflow for **Methyl 1H-pyrazole-4-carboxylate hydrochloride**.

Experimental Characterization Workflow



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Caption: Experimental workflow for the characterization of the synthesized compound.

Conclusion

Methyl 1H-pyrazole-4-carboxylate hydrochloride is a versatile building block in organic synthesis, particularly for the development of novel pharmaceutical agents. This guide provides a foundational understanding of its chemical and physical properties, synthesis, and characterization. Researchers are encouraged to consult the primary literature for more specific applications and detailed experimental procedures.

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